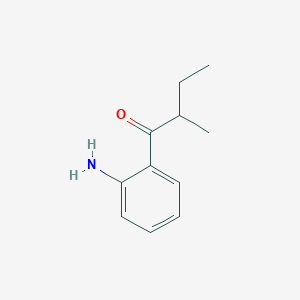

1-Butanone, 1-(2-aminophenyl)-2-methyl-

Description

1-Butanone, 1-(2-aminophenyl)-2-methyl- is an aryl-substituted butanone derivative characterized by a 2-aminophenyl group and a methyl group attached to the carbonyl backbone.

Properties

CAS No. |

56514-73-9 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(2-aminophenyl)-2-methylbutan-1-one |

InChI |

InChI=1S/C11H15NO/c1-3-8(2)11(13)9-6-4-5-7-10(9)12/h4-8H,3,12H2,1-2H3 |

InChI Key |

JFVKAYSYXOTZCX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Preparation Methods

Reaction Steps and Conditions

- Formation of 2-Nitrobenzoyl Chloride : 2-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

- Weinreb Amide Synthesis : Reacting 2-nitrobenzoyl chloride with N,O-dimethylhydroxylamine in the presence of a base like triethylamine yields 2-nitro-N-methoxy-N-methylbenzamide.

- Grignard Addition : The Weinreb amide reacts with isopropylmagnesium bromide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, forming 1-(2-nitrophenyl)-2-methylbutan-1-one.

- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine, yielding the target compound.

Key Considerations :

- The Weinreb amide approach ensures high ketone selectivity, avoiding over-addition of Grignard reagents.

- Nitro reduction must be performed under mild conditions to prevent ketone hydrogenation.

Friedel-Crafts Acylation with Protected Amines

Friedel-Crafts acylation offers a direct route to aryl ketones but requires careful handling of the amine group.

Methodology

- Amine Protection : 2-Nitroaniline is acetylated using acetic anhydride to form 2-nitroacetanilide, protecting the amine during subsequent reactions.

- Acylation : Treating the protected derivative with 3-methylbutanoyl chloride in the presence of AlCl₃ facilitates electrophilic aromatic substitution at the ortho position relative to the nitro group.

- Deprotection and Reduction : Hydrolysis with aqueous NaOH removes the acetyl group, followed by nitro reduction to yield the final product.

Challenges :

- Nitro groups are meta-directing, which may necessitate positional isomer separation.

- Strong Lewis acids like AlCl₃ can deprotect amines if reaction temperatures exceed 0°C.

Transition Metal-Catalyzed Coupling Approaches

Cross-coupling reactions provide modular access to the target compound by assembling fragments pre-functionalized with halides and boronic acids.

Suzuki-Miyaura Coupling

- Ketone Fragment Preparation : 2-Bromo-2-methylbutan-1-one is synthesized via bromination of 2-methylbutan-1-one using N-bromosuccinimide (NBS).

- Boronic Acid Synthesis : 2-Aminophenylboronic acid is prepared via lithiation-borylation of 2-nitrobenzene followed by nitro reduction.

- Coupling Reaction : Palladium-catalyzed coupling (Pd(PPh₃)₄, Na₂CO₃) links the fragments in a mixture of dioxane and water at 80°C.

Advantages :

- Enables late-stage introduction of the aminophenyl group, avoiding compatibility issues during earlier steps.

- High functional group tolerance when using modern catalysts like Pd-XPhos.

Comparative Analysis of Methods

| Method | Yield (%)* | Steps | Key Advantages | Limitations |

|---|---|---|---|---|

| Weinreb Amide | 65–75 | 4 | High ketone selectivity | Requires nitro reduction step |

| Friedel-Crafts | 40–55 | 3 | Direct acylation | Low regioselectivity |

| Suzuki Coupling | 70–85 | 3 | Modular fragment assembly | Cost of boronic acid precursors |

*Yields estimated from analogous reactions in.

Challenges and Optimization Strategies

- Amine Oxidation : The 2-aminophenyl group is prone to oxidation during synthesis. Employing inert atmospheres (N₂/Ar) and antioxidants like BHT mitigates this.

- Ketone Stability : Strong acids/bases may induce ketone degradation. Neutral pH conditions are preferred during workup.

- Purification : Column chromatography with silica gel modified with 1% triethylamine improves separation of polar intermediates.

Chemical Reactions Analysis

1-Butanone, 1-(2-aminophenyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

1-Butanone, 1-(2-aminophenyl)-2-methyl- has several scientific research applications:

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, 1-Butanone, 1-(2-aminophenyl)-2-methyl- is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanone, 1-(2-aminophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .

The molecular targets of the compound include proteins involved in signal transduction, gene expression, and metabolic regulation. By affecting these targets, the compound can exert various biological effects, such as altering cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Ring

1-Butanone, 1-(2-Methoxyphenyl)- (CAS 27432-39-9)

- Structure: Methoxy group replaces the amino group at the 2-position of the phenyl ring.

- Properties: Molecular weight: 178.23 g/mol (vs. ~177.2 g/mol for the amino analog, estimated). Boiling point: 256.9°C; density: 1.01 g/cm³ . Key differences: The methoxy group is electron-donating but less reactive in acid-base interactions compared to the amino group. Reduced polarity and hydrogen-bonding capacity result in lower solubility in polar solvents.

1-Butanone, 1-(2,4-Dihydroxy-6-Methoxy-3,5-Dimethylphenyl)-2-Methyl- (Isotorquatone)

- Structure : Additional hydroxy, methoxy, and methyl substituents on the phenyl ring.

- Properties: Molecular weight: 266 g/mol (C₁₅H₂₂O₄). Source: Found in Eucalyptus minuta essential oil . Key differences: Increased steric hindrance and hydrogen-bonding capacity due to multiple substituents. Likely higher boiling point and reduced volatility compared to the amino-substituted analog.

Functional Group Variations

1-(2-Aminophenyl)Pyrrolidin-2-One (CAS 14453-65-7)

- Structure: Replaces the butanone backbone with a pyrrolidinone ring.

- Properties: Molecular weight: 176.22 g/mol (C₁₀H₁₂N₂O). Applications: Used in drug development due to its dual amine and cyclic ketone functionalities . Key differences: The cyclic amide structure enhances rigidity and alters metabolic pathways compared to the linear butanone derivative.

1-[(2-Aminophenyl)Methyl]Imidazolidin-2-One (CAS 1062404-58-3)

- Structure: Imidazolidinone ring with an aminophenylmethyl substituent.

- Properties: Molecular weight: 191.23 g/mol (C₁₀H₁₃N₃O). Storage: Stable at room temperature .

4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK)

- Structure : Nitrosamine group and pyridyl substituent.

- Properties: Carcinogenicity: Potent lung and pancreatic carcinogen in rodent studies . Metabolism: Activated via α-hydroxylation, generating DNA-reactive species . Key differences: The nitroso and pyridyl groups confer high reactivity and toxicity, unlike the aminophenyl group in the target compound.

Physicochemical Properties Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1-Butanone, 1-(2-aminophenyl)-2-methyl- | C₁₁H₁₃NO (est.) | ~177.2 (est.) | Not reported | Amino, ketone |

| 1-Butanone, 1-(2-methoxyphenyl)- | C₁₁H₁₄O₂ | 178.23 | 256.9 | Methoxy, ketone |

| Isotorquatone | C₁₅H₂₂O₄ | 266.31 | Not reported | Hydroxy, methoxy, ketone |

| 1-(2-Aminophenyl)pyrrolidin-2-one | C₁₀H₁₂N₂O | 176.22 | Not reported | Amino, cyclic amide |

Q & A

Q. What are the common synthetic routes for preparing 1-(2-aminophenyl)-2-methyl-1-butanone, and what experimental conditions are critical to optimize yield?

Methodological Answer: The synthesis of 1-(2-aminophenyl)-2-methyl-1-butanone can be approached via Friedel-Crafts acylation , using a butanoyl chloride derivative and 2-methylaniline. Key steps include:

- Lewis acid catalysis : Aluminum chloride (AlCl₃) is typically employed under anhydrous conditions .

- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., over-acylation or polymerization) .

- Post-reduction : If starting from a nitro precursor (e.g., 2-nitroaniline), reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-aminophenyl)-2-methyl-1-butanone, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : The molecular ion peak (m/z ≈ 177 for C₁₁H₁₃NO) and fragmentation patterns (e.g., loss of CH₃ or CO groups) confirm the structure .

- IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ and N-H stretches (3300–3500 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of 1-(2-aminophenyl)-2-methyl-1-butanone, particularly regarding hydrogen bonding and molecular packing?

Methodological Answer:

- Charge-density analysis : Use high-resolution X-ray diffraction with multipole refinement to model electron density distribution, especially for amino and carbonyl groups. Anharmonic motion models may be required for nitrogen atoms to account for residual peaks .

- R-free factor validation : Implement restrained refinement (e.g., using MoPro software) to assess model accuracy and detect overfitting in dimeric or polymorphic structures .

- Hydrogen-bond topology : Apply Koch-Popelier criteria to distinguish weak interactions (e.g., C-H···π vs. van der Waals contacts) .

Q. What computational methods are recommended to predict the reactivity of 1-(2-aminophenyl)-2-methyl-1-butanone in catalytic cycles, and how do these align with experimental observations?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level to study reaction pathways (e.g., nucleophilic attacks on the ketone or amine-directed metal coordination) .

- Transition-state analysis : Calculate activation energies for key steps like acylation or cyclization. Compare with experimental kinetics (e.g., Pt-catalyzed hydroamination in ) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the aromatic ring and ketone group to rationalize regioselectivity .

Q. How does the electronic structure of the 2-aminophenyl group influence the photophysical properties of 1-(2-aminophenyl)-2-methyl-1-butanone, and what experimental approaches validate these effects?

Methodological Answer:

- UV-Vis spectroscopy : The amino group’s lone pair enables n→π* transitions, observed as absorption bands near 300–350 nm. Compare with analogues lacking the amine .

- Electropolymerization studies : Thin films of poly(1-(2-aminophenyl)pyrrole) (similar structures) show conductivity changes under light, suggesting applications in organic semiconductors .

- Time-resolved fluorescence : Measure excited-state lifetimes to assess charge-transfer efficiency between the amine and ketone moieties .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for 1-(2-aminophenyl)-2-methyl-1-butanone synthesis across different scales (e.g., lab vs. pilot plant)?

Methodological Answer:

- Scale-up factors : Pilot plants often use continuous flow reactors (vs. batch reactors) to improve heat/mass transfer. Monitor residence time and catalyst loading .

- Purification challenges : At larger scales, employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove byproducts like dimerized amines .

- Analytical validation : Cross-check yields using HPLC (C18 column, acetonitrile/water gradient) and compare retention times with pure standards .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.